molecular formula C7H4ClFN2 B15230353 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-96-7

7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B15230353
CAS No.: 1082040-96-7
M. Wt: 170.57 g/mol
InChI Key: WJMSYFAOMJNVDT-UHFFFAOYSA-N
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Description

7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine: is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-fluoroaniline with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its effects on various biological pathways and processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine
  • 7-chloro-1H-pyrrolo[2,3-c]pyridine
  • 4-bromo-1H-pyrrolo[2,3-c]pyridine

Comparison: Compared to similar compounds, 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and fluorine atoms. This dual substitution can influence its reactivity and biological activity, making it distinct from other pyrrolopyridine derivatives. The combination of these substituents can enhance its potential as a lead compound in drug discovery and other applications.

Properties

CAS No.

1082040-96-7

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H

InChI Key

WJMSYFAOMJNVDT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC=C2Cl)F

Origin of Product

United States

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